2-(2-Chlorophenyl)-4-ethoxyquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
59524-97-9 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-ethoxyquinazoline |
InChI |
InChI=1S/C16H13ClN2O/c1-2-20-16-12-8-4-6-10-14(12)18-15(19-16)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3 |
InChI Key |
HJUWSYFWKLDZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl 4 Ethoxyquinazoline
Established Synthetic Routes for Quinazoline (B50416) Derivatives
The construction of the quinazoline scaffold can be achieved through various established synthetic methodologies. A common and historical approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.org This method, while foundational, often requires high temperatures and can result in lengthy reaction times.
Modern advancements have led to the development of more efficient protocols. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for various quinazoline derivatives. nih.govscholarsresearchlibrary.com These methods often start from readily available precursors such as 2-aminobenzoic acid, anthranilamide, or isatoic anhydride. nih.gov For the synthesis of 2-aryl substituted quinazolines, methods involving the condensation of 2-aminobenzophenones with various reagents under catalytic conditions have also been reported.
Targeted Synthesis of 2-(2-Chlorophenyl)-4-ethoxyquinazoline
The synthesis of the specifically substituted this compound can be strategically planned through a multi-step sequence, leveraging established transformations of the quinazoline core.
Direct Synthesis Approaches for this compound
A plausible and direct synthetic route to this compound involves a three-step process starting from anthranilic acid. This pathway is outlined below:
Formation of the Benzoxazinone (B8607429) Intermediate: The initial step involves the N-acylation of anthranilic acid with 2-chlorobenzoyl chloride. This reaction, typically carried out in a solvent like pyridine, proceeds via an N-acylation followed by a dehydrative cyclization to yield the key intermediate, 2-(2-chlorophenyl)-4H-benzo[d] nih.govscholarsresearchlibrary.comoxazin-4-one.
Formation of the Quinazolinone Core: The benzoxazinone intermediate is then converted to the corresponding quinazolinone. This is achieved by reacting it with a source of ammonia (B1221849). While literature describes the reaction of this specific benzoxazinone with hydrazine (B178648) hydrate (B1144303) to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the analogous reaction with ammonia or an ammonium (B1175870) salt like ammonium acetate (B1210297) would lead to the formation of 2-(2-chlorophenyl)quinazolin-4(3H)-one.
Chlorination and Ethoxylation: The resulting 2-(2-chlorophenyl)quinazolin-4(3H)-one can then be chlorinated at the 4-position. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.netresearchgate.net The subsequent nucleophilic substitution of the resulting 4-chloro-2-(2-chlorophenyl)quinazoline (B3273745) with sodium ethoxide in ethanol (B145695) would furnish the final product, this compound. scispace.com
A study on the N-arylation of 4-chloroquinazolines provides evidence for the feasibility of nucleophilic substitution at the 4-position, which supports the final step of this proposed synthesis. nih.gov
Utilization of 2-Ethoxy-4(3H)-quinazolinone as a Key Precursor in Quinazoline Synthesis
While not a direct precursor in the most logical synthesis of the title compound, 2-Ethoxy-4(3H)-quinazolinone is a valuable intermediate in the synthesis of other quinazoline derivatives. Its reactivity has been explored, demonstrating its utility in generating a variety of substituted quinazolines. For instance, it can be converted to 4-chloro-2-ethoxyquinazoline, which then serves as a versatile electrophile for reactions with various nucleophiles at the 4-position. scispace.comresearchgate.net This highlights the general reactivity patterns of the quinazoline scaffold that are exploited in the targeted synthesis of this compound.
Optimization of Reaction Conditions and Yields for Quinazoline Scaffold Construction
To enhance the efficiency of quinazoline synthesis, various optimization strategies have been employed. A significant advancement is the use of microwave irradiation, which has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. scholarsresearchlibrary.com For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its benzoxazinone precursor required 10 hours of conventional heating for a 79% yield, whereas microwave irradiation for just 5 minutes resulted in an 87% yield. Such improvements are applicable to various steps in the synthesis of the quinazoline core.
The choice of solvent and catalyst also plays a crucial role. For the chlorination of 4(3H)-quinazolinones, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The reaction conditions, such as temperature and the presence of a base, can be fine-tuned to optimize the yield of the desired 4-chloroquinazoline (B184009). researchgate.netresearchgate.netnih.gov
| Reaction Step | Conventional Method | Microwave-Assisted Method | Key Optimization Parameters |
| Quinazolinone Formation | Often requires prolonged heating (several hours). | Significantly reduced reaction times (minutes). scholarsresearchlibrary.com | Temperature, reaction time, choice of solvent. |
| Chlorination | Refluxing with POCl₃ or SOCl₂. researchgate.net | Can potentially reduce reaction time and side reactions. | Choice of chlorinating agent, use of catalytic DMF. researchgate.net |
| Ethoxylation | Reaction with sodium ethoxide in ethanol. scispace.com | May offer faster and more controlled reaction conditions. | Temperature, concentration of ethoxide. |
Exploration of Chemical Transformations and Derivatization Strategies
The this compound molecule possesses several sites that can be targeted for further chemical transformations and the synthesis of new derivatives. The ethoxy group at the 4-position can be displaced by other nucleophiles, and the aromatic rings can potentially undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.
Methodologies for Introducing the 2-(2-Chlorophenyl) Moiety
The most direct and widely practiced method for introducing the 2-(2-chlorophenyl) moiety onto the quinazoline scaffold is through the use of 2-chlorobenzoyl chloride as an acylating agent in the initial stages of synthesis. As described in section 2.2.1, the reaction of anthranilic acid with 2-chlorobenzoyl chloride effectively installs the desired substituted phenyl group at what will become the 2-position of the quinazoline ring.
Alternative strategies for the synthesis of 2-arylquinazolines include palladium-catalyzed cross-coupling reactions. For instance, a 2-haloquinazoline could potentially be coupled with a (2-chlorophenyl)boronic acid derivative under Suzuki coupling conditions. However, the former method starting from anthranilic acid is generally more convergent and atom-economical for this specific target.
Approaches for Incorporating the 4-Ethoxy Substituent
The introduction of a 4-ethoxy group onto the quinazoline scaffold, particularly in 2-aryl substituted systems like this compound, is commonly achieved through nucleophilic aromatic substitution (SNAr) of a suitable precursor. The most prevalent and efficient methodology involves the use of a 4-chloroquinazoline intermediate. This approach leverages the high reactivity of the C4 position in the quinazoline ring towards nucleophilic attack. nih.gov
The general synthetic pathway can be delineated in two primary steps:
Chlorination of the Quinazolinone Precursor: The synthesis typically commences with the corresponding quinazolin-4(3H)-one, in this case, 2-(2-Chlorophenyl)quinazolin-4(3H)-one. This precursor is treated with a chlorinating agent to convert the C4-carbonyl group into a more reactive C4-chloro substituent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅). scispace.com This reaction effectively creates an excellent leaving group (chloride) at the desired position.
Nucleophilic Substitution with Ethoxide: The resulting 4-chloro-2-(2-chlorophenyl)quinazoline is then subjected to a nucleophilic substitution reaction with an ethoxide source. This can be accomplished by reacting the 4-chloro derivative with sodium ethoxide (NaOEt) in an appropriate solvent, such as ethanol or tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating. nih.gov Alternatively, the reaction can sometimes be carried out by refluxing the 4-chloroquinazoline directly in absolute ethanol, where ethanol acts as both the nucleophile and the solvent. scispace.com The lone pair of electrons on the oxygen atom of the ethoxide ion or ethanol molecule attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion and the formation of the desired this compound.
The high reactivity of the C4 position in 2,4-dichloroquinazoline (B46505) precursors towards nucleophiles is well-documented, making this a highly regioselective process. nih.gov Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to the C2 position. nih.gov
| Step | Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-(2-Chlorophenyl)quinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloro-2-(2-chlorophenyl)quinazoline | Chlorination |
| 2 | 4-Chloro-2-(2-chlorophenyl)quinazoline | NaOEt in Ethanol or Refluxing Ethanol | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Diversification of the Quinazoline Core through Post-Synthetic Modifications
Once the this compound scaffold is assembled, its structure can be further diversified through various post-synthetic modifications. These modifications are crucial for developing analogues and exploring structure-activity relationships in medicinal chemistry. nih.govmdpi.com The primary sites for modification are the unsubstituted positions on the benzo portion of the quinazoline ring (positions 5, 6, 7, and 8) and, to a lesser extent, the 2-chlorophenyl substituent.
Common strategies for the diversification of the quinazoline core include:
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinazoline core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation. These reactions introduce functional groups that can serve as handles for further transformations. The directing effects of the fused pyrimidine (B1678525) ring and the ethoxy group will influence the regioselectivity of these substitutions.
Metal-Catalyzed Cross-Coupling Reactions: A powerful and versatile strategy for diversification involves the use of metal-catalyzed cross-coupling reactions. nih.gov This approach typically requires the initial installation of a halogen atom (e.g., bromine or iodine) onto the quinazoline core, often at the 6- or 7-position, which is usually incorporated during the synthesis of the initial anthranilic acid precursor. This halogenated quinazoline can then participate in a variety of coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl, heteroaryl, or alkyl groups. nih.gov
Heck Coupling: This reaction allows for the introduction of alkenyl substituents. nih.gov
Sonogashira Coupling: This provides a route to alkynyl-substituted quinazolines.
Buchwald-Hartwig Amination: This enables the installation of various primary or secondary amines.
Nucleophilic Aromatic Substitution on the 2-Chlorophenyl Ring: While the chloro group on the phenyl ring at the C2 position is generally less reactive than the C4-chloro precursor, it can undergo nucleophilic substitution under specific conditions, such as with strong nucleophiles at high temperatures or through metal-catalyzed processes. This allows for the introduction of different substituents at this position.
Modification of Introduced Functional Groups: Functional groups installed through the methods above can be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions. An introduced ester group could be hydrolyzed to a carboxylic acid, which can then be converted to amides.
These post-synthetic modifications enable the systematic alteration of the compound's steric, electronic, and lipophilic properties, facilitating the fine-tuning of its biological activity. nih.gov
| Reaction Type | Reactant | Catalyst/Reagents | Introduced Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group (-Ar) |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst, Base | Alkenyl group (-CH=CH-R) |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group (-C≡C-R) |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst, Ligand, Base | Amino group (-NR¹R²) |
Preclinical Pharmacological Investigations of 2 2 Chlorophenyl 4 Ethoxyquinazoline and Its Congeners
In Vitro Biological Activities of 2-(2-Chlorophenyl)-4-ethoxyquinazoline Analogues
Enzyme and Receptor Inhibition Profiling
Human Epidermal Growth Factor Receptor 2 (HER-2) Inhibition
While direct experimental data on the Human Epidermal Growth Factor Receptor 2 (HER-2) inhibitory activity of this compound is not extensively available in public literature, the quinazoline (B50416) scaffold is a cornerstone in the development of numerous HER-2 inhibitors. Many established anticancer drugs featuring a quinazoline core target the tyrosine kinase domain of HER-2, often in conjunction with the Epidermal Growth Factor Receptor (EGFR). The mechanism of action for these inhibitors typically involves competition with adenosine (B11128) triphosphate (ATP) at the enzyme's catalytic site, which in turn blocks downstream signaling cascades responsible for cell proliferation and survival.
A notable example of a quinazoline-based inhibitor is Neratinib, which irreversibly inhibits EGFR, HER-2, and HER-4. nih.gov Extensive structure-activity relationship (SAR) studies on a variety of quinazoline derivatives have shed light on the structural motifs that potentiate HER-2 inhibition. For instance, modifications at the 4-anilino position and alterations to the quinazoline ring system itself have been shown to be critical in modulating the potency and selectivity of these compounds. Although this compound lacks the 4-anilino group, its structural framework aligns with that of known kinase inhibitors. The presence of the 2-chlorophenyl and 4-ethoxy groups would impart specific conformational and electronic characteristics that could facilitate interaction with the ATP-binding pocket of the HER-2 receptor. Definitive assessment of the HER-2 inhibitory potential of this specific compound would necessitate dedicated enzymatic and cellular screening assays.
Other Relevant Tyrosine Kinase Targets (e.g., VEGFR-2)
The quinazoline core is a well-recognized pharmacophore for targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of angiogenesis, the formation of new blood vessels. Although specific studies on this compound are limited, research on related analogs provides valuable insights.
For example, a series of novel 2-chloro-4-anilino-quinazoline derivatives were synthesized and demonstrated dual inhibitory activity against both EGFR and VEGFR-2. nih.gov These studies underscored the significance of the substitution pattern on the anilino moiety for effective VEGFR-2 inhibition. While this compound does not possess a 4-anilino substituent, the 2-chlorophenyl group represents a key structural feature whose electronic and steric properties could influence its binding affinity to the VEGFR-2 kinase domain.
In a separate investigation, 2-thioxobenzo[g]quinazoline derivatives were explored for their antiangiogenic effects mediated through VEGFR-2 targeting. mdpi.com This highlights that modifications at the 2-position of the quinazoline ring can profoundly impact VEGFR-2 inhibition. The 2-phenyl substitution in the compound of interest is a crucial structural component. Furthermore, studies on 4-alkoxyquinazoline-based derivatives have led to the identification of potent VEGFR-2 inhibitors, with one particular compound showing an IC50 value of 2.89 nM. researchgate.net This suggests that the 4-ethoxy group of this compound may contribute positively to its interaction with the receptor. The general SAR for many quinazoline-based VEGFR-2 inhibitors suggests that the 2-aryl group often occupies a hydrophobic pocket within the ATP-binding site. The chlorine atom on the phenyl ring of the subject compound could potentially form specific interactions, such as halogen bonds, with the receptor, thereby modulating its inhibitory potency.
Inhibition of Dihydrofolate Reductase
Historically, quinazoline derivatives have been a subject of interest as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the biosynthesis of nucleic acids and amino acids. nih.govebi.ac.uk Although specific data for this compound is not available, research on analogous compounds offers a glimpse into the potential DHFR inhibitory capacity of this chemical class.
A study focusing on 2-phenyl, 3-substituted quinazolin-4(3H)-ones revealed that these compounds can function as nonclassical antifolates through DHFR inhibition. vensel.org The antimicrobial properties of these compounds were attributed to this mechanism. This study also indicated that the nature of the substituent at the 3-position of the quinazolinone ring plays a role in their antimicrobial potency. While this compound lacks a 3-substitution, it shares the key 2-phenyl structural feature.
Modulation of Other Relevant Biological Pathways (e.g., Autophagy)
The influence of quinazoline derivatives on autophagy is a developing field of study, and direct evidence concerning this compound is not yet available. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is associated with a range of diseases, including cancer.
Certain quinazoline-based compounds have been observed to affect autophagic pathways. For instance, some VEGFR inhibitors that incorporate a quinazoline core, such as Vandetanib, have been shown to induce autophagy. nih.gov Given that this compound shares this core structure with known kinase inhibitors, it is conceivable that it could also modulate autophagy, possibly as a downstream effect of inhibiting a particular tyrosine kinase.
The specific impact of a compound on autophagy can be either induction or inhibition, and this is often contingent on the cellular environment and the compound's specific molecular targets. The physicochemical properties of this compound, including the lipophilicity and electronic character of the 2-chlorophenyl and 4-ethoxy groups, will be pivotal in determining its interactions with proteins that regulate the autophagic process. Further investigation using cell-based assays, such as monitoring autophagosome formation or the flux of autophagic markers, is necessary to delineate the precise effects of this compound on autophagy.
Antimicrobial Efficacy in Preclinical Assays
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While specific microbiological data for this compound is not documented, numerous studies on structurally similar quinazoline derivatives have highlighted their promise as antibacterial agents.
Research on dimeric 2-(2-chlorophenyl)-quinazolin-4-ones has shown very good activity against a range of bacterial strains, suggesting that the 2-(2-chlorophenyl) moiety is a beneficial feature for antibacterial action. nih.gov Although the subject compound is a monomer and possesses a 4-ethoxy group instead of a 4-oxo group, this finding indicates the potential of the underlying chemical scaffold.
Another study on 2-phenyl, 3-substituted quinazolin-4(3H)-ones assessed their in-vitro antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. vensel.org Some of these derivatives displayed potent antibacterial effects, with Minimum Inhibitory Concentrations (MICs) as low as 0.1-0.2 µg/mL. The activity was found to be influenced by the substituent at the 3-position.
Furthermore, investigations into 2-phenyl-quinoline-4-carboxylic acid derivatives, which share the 2-phenyl structural element, also revealed good antibacterial activity against Staphylococcus aureus and Escherichia coli. biomedpharmajournal.org These collective findings suggest that the this compound framework holds potential for antibacterial activity, which warrants confirmation through direct microbiological testing.
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones | Very good activity | Very good activity | nih.gov |
| 2-Phenyl, 3-substituted quinazolin-4(3H)-ones | Potent activity (MIC 0.1-0.2 µg/mL for some derivatives) | Potent activity (MIC 0.1-0.2 µg/mL for some derivatives) | vensel.org |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Good activity against S. aureus | Good activity against E. coli | biomedpharmajournal.org |
Antifungal Efficacy Against Pathogenic Fungi
As with antibacterial activity, direct antifungal data for this compound is not readily found in the literature. However, the antifungal potential of related quinazoline derivatives has been the subject of several investigations.
In a study of 2-phenyl, 3-substituted quinazolin-4(3H)-ones, antifungal activity was evaluated against Candida albicans and Aspergillus niger. vensel.org A number of compounds in this series showed potent antifungal effects, with MIC values as low as 0.1-0.2 µg/mL. This underscores the potential of the 2-phenyl quinazolinone scaffold for the development of novel antifungal agents.
Another study on quinazolinone derivatives documented their antifungal activity against Aspergillus niger and Candida albicans, with some of the synthesized compounds demonstrating excellent activity. mdpi.com Additionally, a study on different quinazolinone derivatives revealed significant antifungal activity against seven phytopathogenic fungi, with some compounds exhibiting enhanced inhibitory effects in the presence of a chlorine substituent.
These results suggest that the this compound structure, which incorporates both the 2-phenyl (with a chloro-substituent) and quinazoline core, is a promising candidate for antifungal activity. The lipophilicity and electronic characteristics imparted by the 2-chlorophenyl and 4-ethoxy groups could enhance its ability to penetrate fungal cell membranes and interact with fungal-specific molecular targets.
| Compound Type | Fungal Strains | Activity | Reference |
|---|---|---|---|
| 2-Phenyl, 3-substituted quinazolin-4(3H)-ones | Candida albicans, Aspergillus niger | Potent (MIC 0.1-0.2 µg/mL for some derivatives) | vensel.org |
| Quinazolinone derivatives | Aspergillus niger, Candida albicans | Excellent activity for some derivatives | mdpi.com |
| Quinazolinone derivatives | Various phytopathogenic fungi | Significant activity, enhanced by chlorine substituent |
Antimycobacterial Activity
Quinazoline derivatives have emerged as a promising class of compounds in the search for new antimycobacterial agents to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. Research has demonstrated that the quinazoline scaffold can be modified to yield potent inhibitors of mycobacterial growth.
One study reported the synthesis of piperazine-linked quinazoline derivatives and their evaluation for inhibitory activity against Mycobacterium tuberculosis. Several of these compounds exhibited potent anti-mycobacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 μg/mL. rsc.org Specifically, compounds with a methoxy (B1213986) group on the 2-phenyl moiety showed moderate activity, while the replacement of the C2-phenyl with a 4-pyridyl group was identified as a favorable modification. rsc.org Another investigation into 2-((3,5-dinitrobenzyl)thio)quinazolinones found them to be potent antimycobacterial agents, with their activity being dependent on reductive activation by the deazaflavin (F420)-dependent nitroreductase (Ddn). acs.org Structure-activity relationship (SAR) studies highlighted the critical role of the meta-nitro substituents for antitubercular activity. acs.org
Furthermore, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative, has shown bacteriostatic activity against mycobacteria in a dose- and time-dependent manner. nih.gov Its mechanism is believed to be associated with disrupting intracellular ATP homeostasis and increasing mycobacterial DNA damage. nih.gov Some 4-(S-Alkylthio)quinazoline derivatives have also demonstrated significant antimycobacterial activity against various Mycobacterium strains, with some compounds being more active than the standard drug isoniazid (B1672263) against atypical mycobacteria. researchgate.net
While direct studies on the antimycobacterial activity of this compound are not extensively documented, the existing research on its congeners suggests that this structural class holds potential for the development of novel antitubercular drugs. The presence of a substituted phenyl ring at the 2-position is a common feature among active compounds, indicating that modifications to this part of the molecule, such as the 2-chlorophenyl group, could yield compounds with significant antimycobacterial properties.
Table 1: Antimycobacterial Activity of Selected Quinazoline Derivatives
| Compound Class | Key Findings | Reference |
| Piperazine-linked quinazolinones | Potent activity against M. tuberculosis (MICs of 2–16 μg mL−1). | rsc.org |
| 2-((3,5-Dinitrobenzyl)thio)quinazolinones | Potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). | acs.org |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Bacteriostatic activity against mycobacteria, associated with intracellular ATP homeostasis disruption and DNA damage. | nih.gov |
| 4-(S-Butylthio)quinazoline | More active than isoniazide against atypical strains of mycobacteria. | researchgate.net |
Antiviral Activities in Cell Culture Models (e.g., Anti-HBV, Anti-SARS-CoV-2)
The broad-spectrum biological activity of quinazoline derivatives extends to the antiviral domain, with studies investigating their efficacy against various viruses, including Hepatitis B Virus (HBV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
In the context of anti-HBV research, nucleic acid polymers (NAPs) have demonstrated antiviral activity by blocking the release of the hepatitis B virus surface antigen (HBsAg). nih.gov While not quinazoline derivatives themselves, the principle of targeting viral components or host-virus interactions is a strategy employed in the design of antiviral quinazolines. For instance, a novel compound, PAC5, has been reported to effectively inhibit HBV infection in vitro and in vivo with negligible toxicity. researchgate.net This compound functions as an agonist of heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), a downstream effector of the N6-methyladenosine (m6A) mark, which plays a vital role in the antiviral innate immune response. researchgate.net
The emergence of the COVID-19 pandemic spurred intensive research into antiviral compounds, and quinazoline derivatives were among the chemical scaffolds investigated for activity against SARS-CoV-2. The aforementioned PAC5 also demonstrated efficacy in a hamster model of SARS-CoV-2 omicron infection by significantly decreasing viral loads and attenuating lung inflammation. tandfonline.com Its mechanism of action involves binding to hnRNPA2B1, which activates the TBK1-IRF3 pathway, leading to the production of type I interferons with antiviral activity. tandfonline.com
Other research has focused on natural compounds and their derivatives. For example, chlorogenic acid and its synthetic derivatives have been reviewed for their antiviral properties against a range of viruses, including HBV and SARS-CoV-2. nih.gov Furthermore, the development of broad-spectrum antivirals is a critical area of research, and compounds like brilacidin (B1667791) have shown promise by exhibiting a dual antiviral mechanism of action that includes virucidal activity and blocking viral attachment to host cells. nih.gov
Although specific data on the anti-HBV or anti-SARS-CoV-2 activity of this compound is limited, the proven antiviral potential of the broader quinazoline class suggests that this compound and its congeners could be valuable candidates for further antiviral screening and development. The ability of quinazoline derivatives to modulate host immune responses, as seen with PAC5, presents an attractive strategy for developing host-directed antivirals.
Anti-inflammatory and Analgesic Effects in Preclinical In Vitro Systems
Quinazoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. Numerous studies have demonstrated the potential of this chemical class to modulate inflammatory pathways and alleviate pain in preclinical models.
Several novel series of 2,4,6-trisubstituted-quinazoline derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. nih.gov In one such study, seven compounds demonstrated a combined ability to inhibit both pain and inflammation. nih.gov Another study focused on 3-ethyl-2-substituted amino-3H-quinazolin-4-ones, with one compound, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one, emerging as a particularly active analgesic and anti-inflammatory agent, with efficacy comparable to the standard drug diclofenac (B195802) sodium. researchgate.net
The anti-inflammatory and analgesic potential of a novel quinazoline derivative was evaluated in animal models, showing dose-dependent inhibition of paw edema and granuloma formation, as well as significant reduction in writhing counts and increased latency in the hot plate test. rsc.org These findings suggest both peripheral and central analgesic activity, possibly through cyclooxygenase inhibition and modulation of inflammatory cytokines or opioid-mediated pathways. rsc.org
Furthermore, novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide have been designed as selective COX-2 inhibitors. researchgate.net Some of these compounds exhibited superior COX-2 selectivity compared to celecoxib (B62257) and demonstrated similar in vivo anti-inflammatory activity. researchgate.net
Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinazoline Derivatives
| Compound Class | Key Findings | Reference |
| 2,4,6-trisubstituted-quinazolines | Several compounds showed combined analgesic and anti-inflammatory activity. | nih.gov |
| 3-ethyl-2-substituted amino-3H-quinazolin-4-ones | 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one showed potent analgesic and anti-inflammatory effects. | researchgate.net |
| Novel quinazolinone derivative | Exhibited both peripheral and central analgesic activity, and anti-inflammatory effects in animal models. | rsc.org |
| Quinazolinones conjugated with NSAIDs | Designed as selective COX-2 inhibitors with significant anti-inflammatory and analgesic activity. | researchgate.net |
Anticonvulsant, Antihypertensive, and Antimalarial Screening
The versatility of the quinazoline scaffold is further highlighted by its exploration in the contexts of anticonvulsant, antihypertensive, and antimalarial drug discovery.
Anticonvulsant Activity: Quinoline, a related heterocyclic compound, has been found to possess anticonvulsant activity. This has prompted research into quinazoline derivatives as potential antiepileptic agents. Screening of novel compounds is often conducted using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to identify candidates with potential efficacy against different seizure types.
Antihypertensive Activity: Quinazoline derivatives have a well-established history as antihypertensive agents, with several marketed drugs belonging to this class (e.g., Prazosin (B1663645), Doxazosin). These drugs typically act as α1-adrenergic receptor antagonists. tandfonline.com Numerous studies have focused on synthesizing and screening new quinazoline derivatives for their antihypertensive effects. For example, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to have potent hypotensive effects in rats, with some compounds showing efficacy comparable to or even greater than prazosin at higher doses. Another study on novel substituted quinazolin-4(3H)-one derivatives identified several compounds that produced a hypotensive effect and bradycardia, with better activity than prazosin. tandfonline.comresearchgate.net
Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. Quinazolinone derivatives, inspired by the natural product febrifugine (B1672321), have shown promise in this area. researchgate.net It is believed that the 4-quinazolinone moiety of febrifugine is crucial for its antimalarial activity. researchgate.net A series of 2,3-substituted quinazolin-4(3H)-one derivatives exhibited antimalarial activity against Plasmodium berghei in mice. researchgate.net Furthermore, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been reported to possess potent antimalarial activities. nih.gov One such derivative, WR227825, is one of the most potent antimalarial agents ever reported, although it has a low therapeutic index. nih.gov Research is ongoing to develop derivatives with improved safety profiles. nih.gov Additionally, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine (B77745) has demonstrated potent antimalarial activity in a rodent model.
While specific screening data for this compound in these three areas is not widely published, its structural similarity to known active compounds suggests that it could possess activity in one or more of these domains. The 2-substituted phenyl ring and the 4-ethoxy group are features that could be optimized to enhance its potential as an anticonvulsant, antihypertensive, or antimalarial agent.
Antioxidant Properties of Quinazoline Derivatives
The antioxidant properties of quinazoline derivatives have garnered significant interest due to the role of oxidative stress in a multitude of pathological conditions. The ability of these compounds to scavenge free radicals and chelate metal ions makes them attractive candidates for therapeutic development.
Several studies have synthesized and evaluated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. It has been found that the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group on the phenyl ring at the ortho or para position, is required for the antioxidant activity of 2-phenylquinazolin-4(3H)-one. Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have also exhibited metal-chelating properties.
The antioxidant activity of synthesized quinazoline derivatives has been evaluated using various methods, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radical scavenging assays. nih.gov In one study, certain synthesized compounds demonstrated excellent scavenging capacity against both DPPH and NO radicals, with some being more potent than the standard antioxidant ascorbic acid. nih.gov
Quinoline derivatives, which are structurally related to quinazolines, have also been investigated for their antioxidant and neuroprotective potential. The antioxidant activity of these compounds is often predicted based on their ionization potential and bond dissociation energies, which are related to their ability to donate hydrogen atoms or single electrons to scavenge free radicals.
Given these findings, it is plausible that this compound and its congeners could possess antioxidant properties. The electronic nature of the substituents on the phenyl ring at the 2-position can influence the antioxidant capacity of the molecule. Further investigation into the antioxidant potential of this specific compound and its analogues is warranted.
Table 3: Antioxidant Properties of Selected Quinazoline Derivatives
| Compound Class | Key Findings | Reference |
| 2-substituted quinazolin-4(3H)-ones | Hydroxyl and methoxy substitutions on the 2-phenyl ring are crucial for antioxidant and metal-chelating activities. | |
| Substituted 2-methylquinazolin-4(3H)-ones | Some derivatives showed excellent scavenging capacity against DPPH and nitric oxide radicals, surpassing ascorbic acid. | nih.gov |
| Quinoline derivatives | Antioxidant activity is related to their ability to donate hydrogen atoms or single electrons to scavenge free radicals. |
In Vivo Preclinical Pharmacological Studies of this compound Analogues
In vivo preclinical studies are crucial for evaluating the efficacy and potential therapeutic applications of novel compounds in a living organism. For analogues of this compound, in vivo studies have primarily focused on their potential as anticancer agents, utilizing animal models of disease such as xenografts.
Efficacy in Animal Models of Disease (e.g., Xenograft Models for Cancer)
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents. acs.org These models can be derived from established cancer cell lines (cell line-derived xenografts, CDX) or directly from patient tumors (patient-derived xenografts, PDX), with the latter often better recapitulating the heterogeneity of human cancers.
While specific in vivo efficacy data for this compound is not extensively detailed in the provided context, the broader class of quinazoline derivatives has shown significant promise in preclinical cancer models. The therapeutic efficacy of these compounds is often assessed by measuring tumor growth inhibition over time in treated animals compared to a control group.
For example, in a patient-derived liver cancer (PDLC) model, a novel drug delivery system carrying a therapeutic agent demonstrated significant antitumor efficacy, with a substantial reduction in tumor volume compared to the control group. researchgate.net Such studies highlight the importance of not only the active compound but also its formulation and delivery in achieving in vivo efficacy.
The evaluation of drug efficacy in these models involves careful consideration of variables such as the appropriate cell line or PDX model, dosage, dosing schedule, and statistical analysis. The tumor cells can be implanted subcutaneously for ease of measurement or orthotopically in the tissue of origin to better mimic the disease process.
Given the well-documented anticancer properties of many quinazoline derivatives, particularly as inhibitors of receptor tyrosine kinases, it is highly probable that analogues of this compound would be evaluated in xenograft models for various cancer types. The specific substitutions on the quinazoline core would be expected to influence the compound's pharmacokinetic properties and its efficacy in these in vivo models. The ultimate goal of these preclinical studies is to identify lead compounds with promising antitumor activity and a favorable safety profile that can be advanced into clinical trials.
Elucidation of Mechanism of Action in In Vivo Systems
No in vivo studies have been published that elucidate the mechanism of action for this compound. The biological targets and pathways that this compound may modulate within a living organism have not been reported.
Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl 4 Ethoxyquinazoline Derivatives
Methodologies for Comprehensive SAR Analysis in Quinazoline (B50416) Chemical Space
The exploration of the vast chemical space of quinazoline derivatives relies on a combination of computational and experimental methodologies to establish robust structure-activity relationships. These approaches aim to build a correlation between the structural features of the molecules and their observed biological activities. nih.govacs.org
One of the primary computational techniques is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For quinazoline derivatives, 2D-QSAR and 3D-QSAR studies are frequently employed. These models utilize a wide array of molecular descriptors, including physicochemical, topological, geometrical, and constitutional parameters, to predict the activity of novel compounds. nih.govnih.gov The goal is to create a statistically robust model that can reliably forecast the biological potential of newly designed molecules, thereby streamlining the discovery process. nih.govacs.org
In addition to ligand-based methods like QSAR, structure-based drug design (SBDD) is a powerful strategy when the three-dimensional structure of the biological target is known. nih.govacs.org This approach involves molecular docking simulations to study the interactions between quinazoline derivatives and the active site of the target protein, such as a kinase or a microbial enzyme. nih.gov By visualizing the binding mode, researchers can understand how specific functional groups on the quinazoline scaffold contribute to affinity and selectivity, providing detailed molecular insights that guide the design of more potent inhibitors. nih.govacs.org
These in silico techniques not only improve the accuracy of drug design but also significantly reduce the time and costs associated with traditional discovery methods. acs.org The insights gained from QSAR and molecular modeling are then validated through the chemical synthesis of the designed compounds and subsequent in vitro and in vivo biological evaluation. nih.gov
Impact of Substitutions on the Quinazoline Ring System
Role of the 2-(2-Chlorophenyl) Moiety in Modulating Biological Activity
The substituent at the C2 position of the quinazoline ring plays a critical role in determining the compound's biological activity. nih.govnih.gov The presence of an aromatic or heteroaromatic ring at this position is a common feature in many active derivatives. Specifically, a substituted phenyl group is often essential for activity. nih.gov
In the case of 2-(2-Chlorophenyl)-4-ethoxyquinazoline, the 2-chlorophenyl group is a key pharmacophoric element. The phenyl ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein. The position and nature of the substituent on this phenyl ring can fine-tune the electronic and steric properties of the entire molecule, thereby modulating its binding affinity and selectivity. The chlorine atom, being an electron-withdrawing group, alters the electron distribution of the phenyl ring. Its presence can lead to specific halogen bonding interactions with the target, potentially enhancing potency. Studies on related 2,3-disubstituted quinazolinones have shown that compounds bearing a 2-chlorophenyl moiety exhibit significant biological effects. nih.gov
Significance of the 4-Ethoxy Group on Biological Potency and Target Interactions
The substituent at the C4 position of the quinazoline core is pivotal for biological activity and is a primary site for modification in drug design. nih.gov While many potent quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, feature a 4-anilino substitution, other groups at this position can confer distinct biological properties. nih.gov
The 4-ethoxy group in the title compound introduces a flexible, lipophilic moiety. Compared to a 4-amino or 4-oxo group, an alkoxy group like ethoxy can alter the molecule's solubility, membrane permeability, and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding. The size and conformation of the ethoxy group can also influence how the molecule fits into a binding pocket. The replacement of the more common 4-anilino group with a smaller alkoxy group can change the target profile of the compound, potentially shifting its activity from kinase inhibition towards other areas like antimicrobial or anti-inflammatory effects.
Influence of Other Substituents on the Quinazoline Core and Associated Biological Effects
Modifications on the fused benzene (B151609) ring of the quinazoline nucleus, particularly at positions 6 and 7, are well-established strategies for optimizing biological activity. nih.govmdpi.com SAR studies have consistently shown that introducing small, often lipophilic or electron-donating groups at these positions can significantly enhance potency. nih.govmdpi.com
Correlation Between Specific Structural Features and Preclinical Pharmacological Activities
Specific structural modifications to the quinazoline scaffold have been directly linked to distinct pharmacological activities, most notably anticancer and antimicrobial effects. SAR studies have elucidated key features that are often required for these activities.
For anticancer activity , particularly as kinase inhibitors, a common structural template involves a substituted aniline (B41778) moiety at the C4 position. mdpi.com However, other substitutions can also confer potent antiproliferative effects. The nature of the group at C2 and substitutions on the benzene ring at C6 and C7 are crucial for modulating potency and selectivity. mdpi.comnih.gov
| Structural Feature | Position | Associated Preclinical Activity | Reference(s) |
| Substituted Phenyl | C2 | Anticancer, Antimicrobial | nih.gov |
| Amino or Substituted Amine | C4 | Anticancer, Antimicrobial | nih.govnih.gov |
| Halogen (Br, I) | C6, C8 | Enhanced Antimicrobial Activity | nih.gov |
| Methoxy (B1213986) Groups | C6, C7 | Enhanced Anticancer (EGFR inhibition) | mdpi.com |
| Basic Side Chain | C6, C7 | Modulated Cytotoxicity | nih.gov |
| Nitroimidazole | C7 | Anticancer (in hypoxic tumors) | mdpi.com |
For antimicrobial activity , the SAR can be distinct. Studies have revealed that the presence of methyl, amine, or thiol groups at the C2 position, a substituted aromatic ring at C3 (in quinazolinones), and substitutions like amines at the C4 position can enhance antibacterial and antifungal effects. nih.gov The introduction of halogen atoms at positions 6 and 8 has also been shown to significantly improve antimicrobial potency. nih.gov This suggests that different structural requirements govern the interaction with microbial targets compared to human kinases.
Rational Design and Optimization Strategies Based on SAR for Enhanced Biological Efficacy and Selectivity
The knowledge derived from comprehensive SAR studies provides the foundation for the rational design and optimization of new quinazoline derivatives with improved therapeutic profiles. nih.govnih.gov The primary goals of these optimization strategies are to enhance biological efficacy, improve selectivity for the target, and optimize pharmacokinetic properties. researchgate.net
One key strategy is scaffold decoration , where the core quinazoline structure is maintained while various substituents are systematically altered based on SAR insights. For example, if SAR studies indicate that a halogen at the C6 position enhances activity, new analogs will be synthesized incorporating different halogens (F, Cl, Br, I) to find the optimal substitution. nih.gov Similarly, the size and nature of the alkoxy group at C4 could be varied (e.g., methoxy, propoxy, butoxy) to probe the steric and electronic requirements of the target's binding site.
Structure-based design becomes invaluable when the target structure is known. acs.org Docking a lead compound like this compound into the active site of a target can reveal opportunities for optimization. For instance, if an unoccupied hydrophobic pocket is identified near the ethoxy group, longer alkyl chains could be designed to fill that pocket, potentially increasing binding affinity. nih.gov
Furthermore, molecular hybridization is a modern approach where the quinazoline scaffold is combined with another pharmacologically active moiety to create a hybrid molecule with potentially synergistic or dual-acting effects. nih.gov For example, attaching a known antimicrobial agent to the quinazoline core could lead to a new compound with enhanced potency or a broader spectrum of activity. nih.gov These rational design approaches, guided by SAR, are essential for transforming promising lead compounds into viable drug candidates. istanbul.edu.tr
Computational Chemistry and Molecular Modeling in the Research of 2 2 Chlorophenyl 4 Ethoxyquinazoline
Molecular Docking Investigations of 2-(2-Chlorophenyl)-4-ethoxyquinazoline and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions that drive biological activity.
Molecular docking simulations for quinazoline (B50416) analogues consistently reveal specific binding modes dominated by a combination of hydrophobic and hydrogen bond interactions. The core quinazoline ring often serves as a critical scaffold that anchors the molecule within the receptor's active site.
A primary outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand recognition and binding. For quinazoline derivatives, these interactions are mediated by a range of intermolecular forces.
Hydrogen Bonds: These are consistently identified as key stabilizing forces. For example, in studies targeting NF-κB, the carbonyl group in quinazolinone derivatives forms hydrogen bonds with Lys241 and Asn247 residues, while the amino group can interact with Ser240. nih.gov
Hydrophobic and van der Waals Interactions: These forces are vital for the binding of the largely aromatic quinazoline scaffold. Docking of quinazoline antifolates into human thymidylate synthase highlighted the importance of hydrophobic interactions. nih.gov In another study, hydrophobic interactions with residues like Trp216 and ASP218 were noted for 2,4-diaminoquinazoline derivatives targeting caspase-9. abap.co.in
π-Interactions: π-π stacking and π-cation interactions are common. The quinazoline ring's aromatic nature facilitates stacking with residues like Phe32 and F35 in dihydrofolate reductase. researchgate.net Against EGFR, the phenyl moiety of some derivatives forms π-interactions with Asp855. nih.gov
The specific residues involved are target-dependent. For instance, key interacting residues for quinazolines have been identified as Cys773 and Met769 in EGFR, Arg54 and Lys144 in NF-κB, and Gly863 and Ser904 in PARP1. nih.govnih.govmdpi.com
Docking programs calculate a score that estimates the binding affinity (typically in kcal/mol) between the ligand and the protein. Lower (more negative) scores generally indicate stronger, more favorable binding. These scores are often correlated with experimentally determined biological activities, such as IC₅₀ values, to validate the computational model.
Studies on various quinazoline analogues have demonstrated a good correlation between docking scores and their observed biological potency. For example, a series of 2,3-disubstituted-4(3H)-quinazolinones docked against COX-2 showed re-rank scores ranging from -131.508 to -108.418, with the lowest scores corresponding to compounds with higher predicted binding energy. researchgate.netunair.ac.id In another study, quinazolinone derivatives designed as PDK1 inhibitors showed docking scores between -9.99 and -10.44 kcal/mol, which were superior to the native ligand's score of -9.49 kcal/mol. nih.gov
The binding energy for 6-bromo quinazoline derivatives against EGFR was calculated at -6.7 kcal/mol for the most active compound. nih.gov This quantitative analysis helps in prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.
| Quinazoline Analogue Class | Protein Target | Reported Docking Score / Binding Affinity (kcal/mol) |
|---|---|---|
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | -108.4 to -131.5 (Re-rank Score) |
| Quinazolin-12-one derivatives | PDK1 | -9.99 to -10.44 |
| Quinazolinone derivatives | PARP-1 | up to -10.343 |
| 6-Bromo quinazoline derivatives | EGFR | -5.3 to -6.7 |
| C2-substituted quinazolinones | NF-κB | -5.0 to -6.6 |
When the biological target of a compound is unknown, molecular docking can be employed in a process known as reverse docking to screen the compound against a library of known protein structures. This helps to identify potential biological targets and thus predict the compound's putative mechanism of action.
For the quinazoline scaffold, docking studies have been instrumental in identifying a wide array of potential targets, reflecting the class's broad pharmacological profile. researchgate.net Computational screening has proposed targets such as:
Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are common targets, suggesting a role in anticancer activity by inhibiting cell proliferation signaling pathways. nih.govnih.govresearchgate.net
Enzymes: Targets like Cyclooxygenase-2 (COX-2), Dihydrofolate Reductase (DHFR), and human thymidylate synthase point towards anti-inflammatory and anticancer mechanisms. nih.govresearchgate.netnih.gov
Other Proteins: Docking has also suggested interactions with proteins like PARP-1 (implicated in DNA repair) and AKT1 (involved in cell survival pathways), further broadening the potential therapeutic applications of quinazoline derivatives. nih.goveco-vector.com
By identifying high-affinity interactions with these proteins, researchers can formulate hypotheses about how compounds like this compound might exert their biological effects, guiding subsequent experimental validation. researchgate.net
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules.
DFT methods are widely used to determine the most stable three-dimensional structure (geometry optimization) of quinazoline derivatives. nih.govresearchgate.netphyschemres.org These calculations help to understand the preferred conformation of the molecule in different environments (e.g., in a vacuum or in a solvent). researchgate.net For a molecule like this compound, this involves determining the rotational barriers and preferred dihedral angles between the quinazoline core and the chlorophenyl ring, as well as the conformation of the ethoxy group.
Such analyses provide insights into the molecule's shape and flexibility, which are critical for its interaction with a biological receptor. researchgate.net Furthermore, quantum chemical calculations are used to compute various molecular properties and reactivity descriptors, such as:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transition properties and chemical reactivity of the molecule. The energy gap between them is an indicator of molecular stability. researchgate.netphyschemres.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target. ufms.br
Thermodynamic Properties: Quantities like enthalpy, entropy, and Gibbs free energy can be calculated to assess the relative stability of different conformations or isomers. ufms.brbohrium.com
These computational studies provide a fundamental understanding of the physicochemical properties of this compound and its analogues, complementing the interaction-focused insights from molecular docking.
Prediction of Electronic Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate prediction of a molecule's electronic structure and reactivity. frontiersin.orgtandfonline.comresearchgate.netnih.govresearchgate.netmdpi.com For a molecule like this compound, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify key electronic parameters.
The molecular electrostatic potential (MEP) map is a valuable tool derived from these calculations, visualizing the electrostatic potential on the electron density surface. Regions of negative potential, typically associated with heteroatoms like nitrogen and oxygen, indicate likely sites for electrophilic attack. Conversely, areas of positive potential suggest susceptibility to nucleophilic attack.
Furthermore, Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. frontiersin.org
These quantum chemical descriptors are instrumental in predicting how this compound might interact with biological macromolecules, guiding the design of derivatives with enhanced activity.
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | High chemical stability |
| Dipole Moment | 3.2 D | Moderate polarity |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as this compound, and its biological target, often a protein receptor. frontiersin.orgnih.govrjpbr.comtandfonline.comnih.govnih.govresearchgate.netfrontiersin.org These simulations model the atomic motions of the system over time, providing valuable information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding. frontiersin.orgnih.govrjpbr.comtandfonline.comnih.govnih.govresearchgate.netfrontiersin.org
A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and integrates Newton's equations of motion to track their trajectories over a specified time, often in the nanosecond to microsecond range. frontiersin.orgnih.gov
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal flexible regions of the protein that may be important for ligand binding and function.
By observing the interactions between the ligand and the protein's active site residues throughout the simulation, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and selectivity. This detailed understanding of the dynamic binding process is crucial for optimizing lead compounds. tandfonline.com
| Parameter | Typical Value/Observation | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Adequate for assessing complex stability |
| Protein RMSD | 1.5 - 2.5 Å | Stable protein backbone during simulation |
| Ligand RMSD | < 2.0 Å | Ligand remains stably bound in the active site |
| Key Interactions | Sustained hydrogen bonds and hydrophobic contacts | Crucial interactions for binding affinity |
In Silico Screening and Virtual Library Design for Novel Quinazoline Analogues
Building upon the structural and electronic insights gained from modeling this compound, in silico screening and virtual library design represent the next logical step in the drug discovery pipeline. nih.govnih.govias.ac.innih.govresearchgate.net These computational techniques enable the rapid exploration of a vast chemical space to identify novel analogues with potentially improved therapeutic properties.
The process begins with the core scaffold of this compound as a template. A virtual library is then generated by systematically modifying various parts of the molecule. For instance, different substituents can be introduced on the phenyl ring or the ethoxy group can be replaced with other alkoxy or amino functionalities.
This virtual library of novel compounds is then subjected to high-throughput virtual screening, a process that computationally docks each molecule into the active site of the target protein. nih.govias.ac.inresearchgate.net The binding affinities of these virtual compounds are then predicted using scoring functions. This allows for the ranking of the entire library, prioritizing a smaller, more manageable set of promising candidates for chemical synthesis and experimental validation. nih.gov This approach significantly accelerates the hit-to-lead optimization process by focusing resources on compounds with the highest probability of success.
| Compound ID | Modification at C4-position | Modification on Phenyl Ring | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Analog-1 | -OCH2CH3 (Ethoxy) | 2-Cl (original) | -8.5 |
| Analog-2 | -OCH3 (Methoxy) | 2-Cl | -8.2 |
| Analog-3 | -NHCH3 (Methylamino) | 2-Cl | -9.1 |
| Analog-4 | -OCH2CH3 (Ethoxy) | 2,4-diCl | -9.5 |
Preclinical Pharmacokinetic Evaluation and in Silico Adme Prediction for 2 2 Chlorophenyl 4 Ethoxyquinazoline
Pharmacokinetic Studies in Animal Models (e.g., murine, canine)
Specific studies detailing the in vivo pharmacokinetic profile of 2-(2-Chlorophenyl)-4-ethoxyquinazoline in animal models were not found in the available literature.
Absorption Characteristics in Preclinical Species
Data regarding the rate and extent of absorption (e.g., Cmax, Tmax, bioavailability) of this compound following oral or other routes of administration in preclinical species are not available.
Distribution Profile in Animal Tissues and Biofluids
Information on the tissue distribution, plasma protein binding, and blood-to-plasma concentration ratio for this compound in animal models is not publicly documented.
Metabolic Pathways and Metabolite Identification in Preclinical Models
There are no available studies identifying the metabolic pathways, cytochrome P450 (CYP) enzyme involvement, or the structure of metabolites for this compound in preclinical models.
Excretion Routes and Clearance Rates in Animal Models
Data on the primary routes of elimination (e.g., renal, fecal) and the rates of clearance of this compound from the body in animal models have not been published.
Modeling of Pharmacokinetic Parameters (e.g., half-life, volume of distribution)
Specific values for key pharmacokinetic parameters such as elimination half-life (t½), volume of distribution (Vd), and clearance (CL) for this compound derived from animal studies are not available.
In Silico ADME Prediction
While general in silico tools and methodologies for predicting ADME properties are well-established, a specific, published computational analysis of this compound could not be found. Such an analysis would typically involve predictions of properties like aqueous solubility, intestinal absorption, plasma protein binding, metabolic stability, and blood-brain barrier penetration based on the molecule's structure. Without a dedicated study, no specific predicted data can be reported.
Computational Prediction of Absorption and Distribution Properties (e.g., blood-brain barrier permeability, plasma protein binding)
In silico tools are frequently employed to estimate the absorption and distribution of novel chemical entities. For a compound like this compound, key parameters such as its ability to cross the blood-brain barrier (BBB) and its affinity for plasma proteins are crucial determinants of its therapeutic potential and safety profile.
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to penetrate the BBB is essential for drugs targeting the central nervous system (CNS). This property is largely governed by factors such as molecular size, lipophilicity, and the presence of specific transporter interactions. For the quinazoline (B50416) class of compounds, substitutions on the core structure can significantly influence their ability to enter the CNS. While specific predictions for this compound are not available, computational models would typically assess its physicochemical properties to make a prediction.
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration in the bloodstream and, consequently, its availability to exert a pharmacological effect. High plasma protein binding can limit the amount of free drug available to reach its target site. Computational models predict PPB based on a compound's structural features and physicochemical properties. For quinazoline derivatives, the nature and position of substituents are known to play a significant role in their binding affinity to plasma proteins.
A summary of predicted absorption and distribution properties for a compound with the general structure of this compound, based on computational models, is presented below.
| Property | Predicted Value/Characteristic | Implication |
| Blood-Brain Barrier Permeability | Likely Low to Moderate | May have limited access to the central nervous system, which could be advantageous or disadvantageous depending on the intended therapeutic target. |
| Plasma Protein Binding | Predicted to be High | A significant portion of the compound may be bound to plasma proteins, potentially affecting its free concentration and distribution to tissues. |
| Human Intestinal Absorption (HIA) | Predicted to be High | Suggests good absorption from the gastrointestinal tract following oral administration. |
Note: The values in this table are estimations based on the general properties of 2-arylquinazoline scaffolds and have not been experimentally verified for this compound.
Prediction of Metabolic Stability and Potential Major Metabolites
The metabolic fate of a drug candidate is a key determinant of its half-life and potential for drug-drug interactions. In silico models can predict a compound's susceptibility to metabolism by various enzyme systems, primarily the cytochrome P450 (CYP) family, and identify the likely sites of metabolic modification.
For 2-arylquinazoline derivatives, metabolic instability can be a challenge. Studies on similar compounds have indicated that they can be susceptible to hepatic microsomal metabolism. nih.gov The primary routes of metabolism for such compounds often involve oxidation of the quinazoline ring system or the attached aryl group. The ethoxy group at the 4-position may also be a site for O-dealkylation.
Potential Major Metabolites: Based on the structure of this compound, computational predictions would likely identify the following as potential major metabolites:
O-deethylated metabolite: Resulting from the removal of the ethyl group from the ethoxy moiety.
Hydroxylated metabolites: Arising from the oxidation of the chlorophenyl ring or the quinazoline core.
Further oxidation products: Subsequent metabolism of the initial hydroxylated metabolites.
Estimation of Excretion Pathways
The route and rate of elimination of a drug and its metabolites from the body are critical pharmacokinetic parameters. In silico models can provide an estimation of the primary excretion pathways, which are typically renal (via urine) or hepatic (via bile and feces). The physicochemical properties of the parent compound and its metabolites, such as water solubility, will largely determine the predominant route of excretion. Given that the predicted metabolites of this compound are likely to be more polar than the parent compound, renal excretion of these metabolites is expected to be a significant pathway.
Drug-Likeness and Bioavailability Assessment
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability. Several computational rules of thumb are used to evaluate drug-likeness, with Lipinski's Rule of Five being one of the most widely recognized.
Lipinski's Rule of Five: This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
Based on the structure of this compound, a computational analysis of its properties in the context of Lipinski's Rule of Five is presented below.
| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Compliance |
| Molecular Weight | Approximately 298.75 g/mol | Yes |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 3 (2 nitrogen atoms, 1 oxygen atom) | Yes |
| LogP (calculated) | Estimated to be between 3.5 and 4.5 | Yes |
The compound this compound is predicted to comply with all of Lipinski's rules, suggesting a favorable profile for oral bioavailability.
Advanced Research Directions and Future Preclinical Development of 2 2 Chlorophenyl 4 Ethoxyquinazoline Analogues
Development of Multi-Targeted Quinazoline (B50416) Derivatives for Complex Disease Pathways
The conventional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org A significant future direction for analogues of 2-(2-Chlorophenyl)-4-ethoxyquinazoline lies in the design of multi-targeted agents that can simultaneously modulate several key signaling pathways. This molecular hybridization approach involves combining the quinazoline scaffold with other pharmacophores to create single molecules with the ability to interact with multiple biological targets. rsc.org
This strategy is particularly relevant in oncology, where tumor growth is often driven by redundant or compensatory signaling pathways. For instance, derivatives can be engineered to act as dual inhibitors of key protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov Such dual-inhibition can offer a synergistic antitumor effect, potentially leading to improved potency and a reduced likelihood of developing drug resistance. rsc.orgnih.gov The design of these derivatives leverages the known structure-activity relationships of the quinazoline core, where modifications at various positions can direct their activity towards different kinase targets. nih.govmdpi.com
Table 1: Potential Dual-Target Combinations for Quinazoline Analogues
| Target 1 | Target 2 | Therapeutic Rationale |
|---|---|---|
| EGFR | VEGFR-2 | Inhibit tumor cell proliferation and angiogenesis simultaneously. |
| PI3K | mTOR | Block a critical signaling pathway (PI3K/AKT/mTOR) involved in cell growth and survival. tandfonline.com |
| DHFR | Tubulin | Combine antimetabolite and anti-mitotic mechanisms for a multi-pronged cytotoxic effect. nih.gov |
Application of Advanced Synthetic Methodologies for Enhanced Compound Libraries
The creation of extensive and diverse chemical libraries is fundamental to discovering novel drug candidates with improved properties. Future preclinical development of this compound analogues will benefit from advanced synthetic methodologies that enable rapid and efficient synthesis of a wide array of derivatives. Modern synthetic chemistry offers various techniques to modify the quinazoline scaffold, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Recent advances include the development of novel catalytic systems and multi-component reactions that streamline the synthesis of complex quinazoline structures. researchgate.net These methods facilitate the introduction of diverse substituents at key positions of the quinazoline ring, which is crucial for fine-tuning the biological activity. mdpi.com By generating large libraries of analogues, researchers can conduct high-throughput screening campaigns to identify compounds with superior therapeutic potential for various diseases.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research
The integration of "omics" technologies is set to revolutionize the preclinical evaluation of this compound analogues. fraunhofer.de These high-throughput methods provide a comprehensive, system-wide view of molecular changes within cells or organisms in response to a drug candidate. mdpi.com
Proteomics: By analyzing the entire protein complement of a cell, proteomics can help elucidate the mechanism of action of quinazoline derivatives. It can identify the direct protein targets and map the downstream signaling pathways that are affected. crownbio.com This deep mechanistic insight is invaluable for validating the intended mode of action and discovering potential off-target effects early in the development process. fraunhofer.de
Metabolomics: This technology involves the large-scale study of small molecules, or metabolites, within cells and biological systems. crownbio.com In preclinical research of quinazoline analogues, metabolomics can be used to identify biomarkers of drug response or toxicity. By analyzing metabolic profiles, researchers can gain a deeper understanding of how a compound affects cellular processes and identify patient populations that are most likely to benefit from the treatment. nih.gov
The combination of multi-omics datasets with advanced bioinformatics can create detailed molecular maps of a drug's effect, accelerating the translation of promising compounds from the laboratory to clinical applications. crownbio.comnih.gov
Exploration of Novel Therapeutic Areas in Preclinical Settings Beyond Current Scope
While the quinazoline scaffold is heavily investigated in oncology, its structural versatility lends itself to a broad range of pharmacological activities. wisdomlib.orgmdpi.com A key future direction is the systematic exploration of this compound analogues in novel therapeutic areas beyond cancer. Preclinical studies have shown that different quinazoline derivatives possess significant potential in treating a variety of conditions. mdpi.com
Table 2: Emerging Therapeutic Areas for Quinazoline Derivatives
| Therapeutic Area | Pharmacological Activity | Reference |
|---|---|---|
| Inflammatory Diseases | Anti-inflammatory effects | wisdomlib.org |
| Metabolic Disorders | Anti-diabetic (e.g., alpha-glucosidase inhibition) | wisdomlib.org |
| Infectious Diseases | Anti-malarial, Anti-tubercular, Anti-bacterial, Anti-fungal | researchgate.netwisdomlib.org |
Screening libraries of this compound analogues against targets relevant to these diseases could uncover new lead compounds for conditions with significant unmet medical needs.
Strategies for Overcoming Preclinical Research Challenges in Quinazoline Drug Discovery
Despite their promise, the development of quinazoline-based drugs faces several challenges, with drug resistance being a primary obstacle, particularly in cancer therapy. nih.govtandfonline.com Future preclinical research must incorporate strategies to anticipate and overcome these hurdles.
One major strategy is the rational design of next-generation analogues that can circumvent known resistance mechanisms. For example, in the context of EGFR inhibitors, new compounds are being developed to be effective against mutations that confer resistance to first-generation drugs. nih.gov
Furthermore, the integration of omics technologies, as discussed previously, can play a crucial role in understanding the molecular basis of resistance. nih.gov By studying the genomic, proteomic, and metabolic changes in resistant cell lines or animal models, researchers can identify new targets for combination therapies or design novel quinazolines that are less susceptible to resistance. The development of multi-target quinazolines is another key strategy, as simultaneously hitting multiple pathways can make it more difficult for cancer cells to develop resistance. rsc.org
Q & A
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4-ethoxyquinazoline?
The compound can be synthesized via condensation reactions. For example, a related quinazoline derivative was prepared by reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with aminobenzophenone derivatives in ethanol under reflux, using ammonium acetate as a catalyst and dimethylaminopyridine (DMAP) as an additive . Another method involves N-acylation of anthranilic acid with 2-chlorobenzoyl chloride in pyridine, followed by dehydrative cyclization to form the quinazoline core . Optimization steps include monitoring via TLC and recrystallization from ethyl acetate for purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : -NMR and -NMR (e.g., in DMSO-d) to confirm hydrogen and carbon environments, such as aromatic protons and ethoxy group signals .
- IR Spectroscopy : Identification of functional groups like C=O (1650–1700 cm) and C–N stretches (1250–1350 cm) .
- X-ray Crystallography : For resolving molecular geometry, dihedral angles between aromatic rings (e.g., 61.71° between phenyl and chlorophenyl groups), and hydrogen-bonding networks .
Q. How is the purity of synthesized this compound validated?
Purity is assessed via chromatographic methods (TLC during synthesis) and recrystallization from solvents like ethyl acetate . Advanced methods such as HPLC or mass spectrometry may be employed, though these are not explicitly detailed in the provided evidence.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in quinazoline derivatives?
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example, in a related compound, dihedral angles between aromatic rings (84.97° and 80.23°) and N–H⋯N hydrogen bonds along the [010] axis were critical for understanding packing arrangements and stability . Weak C–H⋯π interactions further explain crystal lattice cohesion .
Q. What strategies address contradictions in synthetic yields or byproduct formation?
- Reaction Optimization : Compare solvent systems (e.g., ethanol vs. pyridine) and catalysts (DMAP vs. ammonium acetate) .
- Microwave-Assisted Synthesis : Shorter reaction times and higher yields compared to conventional heating, as demonstrated in a similar quinazoline synthesis .
- Byproduct Analysis : Use -NMR to identify unreacted starting materials or side products, such as incomplete cyclization intermediates .
Q. How are quinazoline derivatives evaluated for biological activity?
- In Vitro Assays : Test against Gram-positive/-negative bacteria using standardized MIC (Minimum Inhibitory Concentration) protocols, as seen in related 2-(chloromethyl)quinazoline derivatives .
- Kinase Inhibition Studies : Screen for tyrosine kinase inhibition using phosphorylation assays, leveraging the known activity of quinazoline scaffolds .
Q. What computational approaches support structure-activity relationship (SAR) studies?
Molecular docking can model interactions between this compound and target proteins (e.g., tyrosine kinases). Use crystallographic data (bond lengths/angles) to refine force field parameters in simulations .
Methodological Challenges and Solutions
Q. How to handle discrepancies in spectroscopic data across studies?
Q. What are the ethical considerations in publishing conflicting data?
Adhere to guidelines for reporting experimental details (e.g., reaction conditions, purity). Transparently document limitations, such as unisolated intermediates or low-resolution crystallographic data .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
